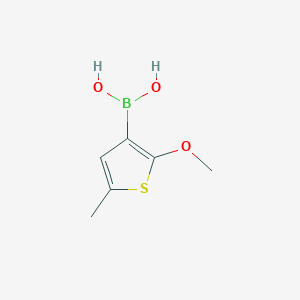
(2-Methoxy-5-methylthiophen-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-5-methylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of halogenated thiophenes using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methoxy-5-methylthiophen-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are typical oxidizing agents.
Protodeboronation: Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding alcohols or phenols.
Protodeboronation: Thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-5-methylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
2-Thienylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
3-Thienylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
5-Methyl-2-thienylboronic acid: Similar structure but lacks the methoxy substituent.
Uniqueness: (2-Methoxy-5-methylthiophen-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting products. These substituents can enhance the compound’s solubility and stability, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C6H9BO3S |
|---|---|
Molekulargewicht |
172.01 g/mol |
IUPAC-Name |
(2-methoxy-5-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-4-3-5(7(8)9)6(10-2)11-4/h3,8-9H,1-2H3 |
InChI-Schlüssel |
OXVHADODDLWCIK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(SC(=C1)C)OC)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













